3-cyclopropyl-3-methylpyrrolidine
Description
Contextualization within Cyclopropyl-Substituted Pyrrolidine (B122466) Chemistry
3-Cyclopropyl-3-methylpyrrolidine is a heterocyclic organic compound that belongs to the broader class of cyclopropyl-substituted pyrrolidines. The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules. nih.gov The incorporation of a cyclopropyl (B3062369) group, a three-membered carbocyclic ring, imparts unique conformational and electronic properties to the pyrrolidine scaffold. wikipedia.org The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring and its inherent strain lead to properties that are intermediate between those of alkanes and alkenes. This unique feature of the cyclopropyl group can influence the biological activity and physicochemical properties of the parent molecule. wikipedia.org
The chemistry of cyclopropyl-substituted pyrrolidines is an active area of research, driven by the quest for novel molecular architectures with desirable biological activities. rsc.orgbohrium.com Synthetic chemists have developed various strategies to introduce the cyclopropyl moiety onto the pyrrolidine ring, including cyclopropanation reactions and the use of cyclopropyl-containing building blocks. urmia.ac.irnih.gov The substitution pattern on the pyrrolidine ring, as seen in this compound, where both a cyclopropyl and a methyl group are attached to the same carbon atom, creates a quaternary center, adding to the structural complexity and potential for specific biological interactions.
Significance as a Synthetic Scaffold and Building Block in Advanced Organic Synthesis
The structural rigidity and defined three-dimensional shape of this compound make it a valuable synthetic scaffold. bohrium.com In medicinal chemistry, scaffolds are core structures upon which various functional groups can be appended to create libraries of compounds for drug discovery. The pyrrolidine ring system is a well-established "privileged scaffold" due to its frequent appearance in successful drugs. nih.govnih.gov The addition of the cyclopropyl-methyl substitution at the 3-position provides a unique vector for exploring chemical space, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.
As a building block, this compound offers a pre-organized structural element that can be incorporated into larger, more complex molecules. Its utility in advanced organic synthesis stems from the ability to perform chemical modifications on the pyrrolidine nitrogen or to use the entire substituted ring as a key component in the construction of novel molecular frameworks. The development of efficient synthetic routes to this and related cyclopropyl-substituted pyrrolidines is therefore of considerable importance to the fields of organic and medicinal chemistry. mdpi.com
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1251055-56-7 | chemicalbook.com |
| Molecular Formula | C8H15N | |
| Molecular Weight | 125.21 g/mol | |
| IUPAC Name | This compound | chemicalbook.com |
Interactive Data Table: Related Compounds
| Compound Name | CAS Number | Molecular Formula |
| 3-Cyclopropyl-pyrrolidine | 1250004-31-9 | C7H13N |
| [Cyclopropyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-acetic acid | C10H18N2O2 | |
| 3-Cyclopropyl-3-methylbutanal | 1219087-96-3 | C8H14O |
| N-Cyclopropylmethyl-7α-phenyl-6,14-endoethano-tetrahydronorthebaine |
Structure
3D Structure
Properties
CAS No. |
1251055-56-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
3-cyclopropyl-3-methylpyrrolidine |
InChI |
InChI=1S/C8H15N/c1-8(7-2-3-7)4-5-9-6-8/h7,9H,2-6H2,1H3 |
InChI Key |
ZZOPCUPXWPRJSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2CC2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of the 3-Cyclopropyl-3-methylpyrrolidine Core
A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to plausible starting materials. The most intuitive approach involves disconnecting the C-N bonds of the pyrrolidine (B122466) ring, suggesting a cyclization strategy. This could involve an intramolecular reaction of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon center.
Another key disconnection is at the C2-C3 or C4-C5 bond, which could arise from cycloaddition reactions. For instance, a [3+2] cycloaddition between an azomethine ylide and an appropriately substituted alkene could forge the pyrrolidine ring in a highly convergent manner.
Furthermore, disconnection of the cyclopropyl (B3062369) group suggests a precursor that already contains the pyrrolidine ring, with the cyclopropyl moiety being introduced at a later stage, perhaps via a cyclopropanation reaction. Conversely, a starting material already bearing the cyclopropylmethyl group could be a strategic choice.
Classical and Contemporary Approaches to Pyrrolidine Ring Construction
The synthesis of the pyrrolidine ring is a well-established field in organic chemistry, with a plethora of methods available. These can be broadly categorized into several key strategies, many of which are applicable to the synthesis of this compound.
Cyclization Reactions in Pyrrolidine Formation
Intramolecular cyclization is a cornerstone of pyrrolidine synthesis. This approach typically involves the formation of a carbon-nitrogen bond to close the five-membered ring. A common strategy is the N-alkylation of a primary or secondary amine with a difunctionalized alkane, such as a dihalide or a ditosylate. For the target molecule, this would conceptually involve the reaction of a 1,4-dihalopentane derivative bearing a cyclopropyl and methyl group at the 3-position with a suitable nitrogen source.
More advanced cyclization methods include transition-metal-catalyzed reactions. For example, palladium-catalyzed intramolecular amination of alkenes is a powerful tool for constructing pyrrolidines. rsc.org This process often involves an initial aminopalladation step. rsc.org Similarly, copper-catalyzed intramolecular carboamination of unactivated olefins provides access to N-functionalized pyrrolidines. nih.gov These methods often exhibit high diastereoselectivity, which could be crucial for controlling the stereochemistry at the C3 position if a chiral precursor is used. nih.gov The formation of pyrrolidines can also be achieved through the cyclization of nitrogen radicals onto olefins. chempedia.info
A photo-promoted ring contraction of pyridines with silylborane has also been developed to afford pyrrolidine derivatives. nih.gov
Amine-Diol N-Heterocyclization Pathways
A highly efficient method for pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols, often catalyzed by iridium complexes. organic-chemistry.org This "borrowing hydrogen" methodology allows for the synthesis of a variety of five-, six-, and seven-membered cyclic amines in good to excellent yields. organic-chemistry.org For the synthesis of this compound, a precursor such as 3-cyclopropyl-3-methylpentane-1,5-diol could be reacted with an amine source in the presence of a suitable catalyst.
Intramolecular Amination Reactions
Recent advances have focused on the direct functionalization of C-H bonds. Intramolecular C(sp³)–H amination reactions offer a highly atom-economical route to pyrrolidines. organic-chemistry.org These reactions can be catalyzed by various transition metals, such as copper or iron, and often proceed with high regio- and chemoselectivity. organic-chemistry.org For the target molecule, a precursor with an amine or azide (B81097) group tethered to a carbon chain containing the cyclopropyl and methyl substituents could undergo intramolecular C-H amination to form the pyrrolidine ring.
Another modern approach is the intramolecular amination of organoboronates. This method allows for the formation of various nitrogen-containing heterocycles, including pyrrolidines, through a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org
Schmidt Reactions for Pyrrolidine Synthesis
The Schmidt reaction, which involves the reaction of an azide with a carbonyl compound or a carboxylic acid derivative in the presence of a strong acid, can be adapted for pyrrolidine synthesis. wikipedia.org An intramolecular Schmidt reaction of an ω-azido carboxylic acid or its derivative can lead to the formation of a pyrrolidine ring. organic-chemistry.orgthieme-connect.com For instance, a Tf₂O-promoted intramolecular Schmidt reaction of a 2-substituted ω-azido carboxylic acid can provide 2-substituted pyrrolidines. organic-chemistry.org The intramolecular trapping of intermediates from the Schmidt reaction of acyl chlorides with alkyl azides using alkenes or alkynes has been shown to produce substituted pyrrolizines, demonstrating the versatility of this reaction in forming nitrogen heterocycles. nih.gov
Catalyst-tuned Regio- and Enantioselective Hydroalkylation Reactions
For the synthesis of chiral pyrrolidines, catalyst-tuned regio- and enantioselective reactions are of paramount importance. Highly efficient hydroalkylation reactions of 3-pyrrolines have been developed using either cobalt or nickel catalysts to achieve divergent regioselectivity, affording either C2- or C3-alkylated pyrrolidines. organic-chemistry.org While this method starts with a pre-formed pyrroline (B1223166) ring, it highlights the potential for late-stage functionalization to introduce substituents like the cyclopropyl and methyl groups.
| Synthetic Strategy | Key Features | Potential Precursor for this compound |
| Cyclization Reactions | Intramolecular C-N bond formation. | 1,4-Dihalo-3-cyclopropyl-3-methylpentane |
| Amine-Diol N-Heterocyclization | Iridium-catalyzed reaction of amines and diols. | 3-Cyclopropyl-3-methylpentane-1,5-diol |
| Intramolecular C(sp³)-H Amination | Direct functionalization of C-H bonds. | Acyclic amine with a cyclopropylmethylpentyl chain |
| Schmidt Reactions | Intramolecular reaction of an azide with a carbonyl/acid. | ω-Azido carboxylic acid with cyclopropyl and methyl groups |
| Catalyst-tuned Hydroalkylation | Regio- and enantioselective alkylation of pyrrolines. | 3-Pyrroline (for subsequent functionalization) |
Stereoselective and Enantioselective Synthesis of this compound and its Stereoisomers
The synthesis of specific stereoisomers of this compound is paramount, as different enantiomers and diastereomers often exhibit distinct biological activities. The core challenge lies in the asymmetric construction of the quaternary stereocenter at the C3 position of the pyrrolidine ring.
Chiral Catalyst-Mediated Approaches (e.g., Organocatalysis, Metal Catalysis)
Modern synthetic chemistry offers powerful tools in the form of chiral catalysts to guide reactions towards a desired stereochemical outcome. Both organocatalysis and metal catalysis present viable pathways for the enantioselective synthesis of pyrrolidine derivatives. umb.edu
Organocatalysis , which utilizes small, metal-free organic molecules, has become a robust method for asymmetric synthesis. umb.edu For the construction of chiral cyclopropanes, enantioselective Michael Initiated Ring Closure (MIRC) reactions are particularly relevant. rsc.orgumn.edu For instance, cinchona alkaloid-derived catalysts like (DHQD)2AQN have been successfully employed in the asymmetric Michael-initiated cyclopropanation to produce chiral cyclopropyl nucleoside analogues with high enantioselectivity (93-97% ee). nih.gov This type of catalysis could be adapted for the synthesis of this compound, where a chiral organocatalyst would control the facial selectivity of a key bond-forming step.
Metal Catalysis offers a complementary and highly effective approach. Chiral metal complexes can enforce a specific stereochemical environment around the reacting substrates. Palladium-catalyzed reactions, for example, have been developed for the synthesis of cyclopropane-fused pyrrolidines. researchgate.net A critical step in such syntheses is often the screening of various chiral ligands to find the optimal match for high enantioselectivity. researchgate.net Furthermore, ruthenium catalysis has proven effective in the stereoselective synthesis of related pyrrolidine intermediates. For example, a chiral DM-SEGPHOS-Ru(II) complex was used for a catalytic asymmetric hydrogenation to create a β-hydroxy amide with excellent diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization, establishing a key stereocenter in the synthesis of a complex pyrrolidine derivative. researchgate.netnih.gov Similarly, planar-chiral rhodium(III) catalysts have been developed for enantioselective C-H activation reactions, a strategy that could potentially be applied to form the pyrrolidine ring with high stereocontrol. nih.gov
A summary of potential catalytic approaches is presented below.
| Catalysis Type | Catalyst Example | Relevant Reaction | Potential Advantage |
| Organocatalysis | Cinchona Alkaloids (e.g., (DHQD)2AQN) nih.gov | Asymmetric Michael Addition | Metal-free, robust, high enantioselectivity. umb.edu |
| Metal Catalysis | Palladium Complexes with Chiral Ligands researchgate.net | Asymmetric Cyclopropanation / Annulation | High turnover, broad substrate scope. |
| Metal Catalysis | Chiral Ruthenium Complexes (e.g., Ru-SEGPHOS) researchgate.netnih.gov | Asymmetric Hydrogenation | Excellent for creating hydroxylated stereocenters. |
| Metal Catalysis | Chiral Rhodium Complexes nih.gov | Enantioselective C-H Activation | Direct functionalization of C-H bonds. |
Diastereoselective and Enantioselective Pathways for Chiral Centers
Establishing the two chiral centers in this compound requires carefully planned synthetic sequences. Diastereoselective pathways aim to control the relative stereochemistry between new and existing stereocenters.
One effective strategy involves a sequence where one stereocenter is set via an asymmetric reaction, followed by a subsequent transformation that is influenced by the first center. A powerful example is the combination of an asymmetric hydrogenation followed by a nucleophilic substitution (SN2) reaction. researchgate.netnih.gov In a related synthesis, a ruthenium-catalyzed hydrogenation established the first chiral center, and a later SN2 reaction with methylamine (B109427) proceeded with a predictable inversion of configuration to create the second stereocenter. researchgate.netnih.gov
Another potent strategy is the use of cycloaddition reactions. A diastereoselective [3+2] dipolar cycloaddition between a nitrone and a cyclopropane (B1198618) derivative has been used to construct the pyrrolidine ring, setting multiple stereocenters in a single step with high control. nih.gov For the synthesis of this compound, a similar approach could involve the cycloaddition of an azomethine ylide with a substituted cyclopropyl alkene.
Introduction and Functionalization of the Cyclopropyl Moiety
Cyclopropanation Strategies (e.g., Michael Initiated Ring Closure)
Numerous methods exist for forming cyclopropane rings, including the Simmons-Smith reaction and reactions involving diazo-derived carbenoids. researchgate.netsci-hub.seethz.ch However, the Michael Initiated Ring Closure (MIRC) reaction is a particularly powerful and convergent strategy for constructing highly functionalized cyclopropanes. rsc.orgumn.edu
The MIRC process typically involves the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, creating an enolate intermediate that then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. researchgate.net This method has been used to synthesize nitrocyclopropanes and cyclopropenes. researchgate.netnih.gov The enantioselective variant, often mediated by organocatalysts, allows for the direct formation of chiral cyclopropanes with high stereopurity. rsc.orgnih.gov A plausible MIRC approach to a precursor of this compound would involve the reaction of a Michael acceptor with a suitable brominated compound in the presence of a chiral catalyst.
Other notable cyclopropanation methods include:
Corey-Chaykovsky Reaction: This involves the reaction of an enone with dimethylsulfoxonium methylide to form the cyclopropane ring. ethz.ch
Simmons-Smith Reaction: This classic method uses a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to cyclopropanate an alkene. sci-hub.seethz.chnih.gov
Functional Group Interconversion on the Cyclopropyl Ring
In some synthetic routes, it may be advantageous to introduce a functionalized cyclopropane ring first and then modify the functional groups later in the synthesis. Functional group interconversion (FGI) provides the flexibility to alter chemical moieties on the cyclopropyl ring without cleaving it. vanderbilt.edu For example, an ester group, often present after a MIRC reaction, can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This alcohol could then be converted into a leaving group (e.g., a tosylate) for further substitution, or oxidized to an aldehyde. vanderbilt.edu Such transformations allow for the diversification of the cyclopropyl unit as needed for the final target or for building more complex molecular architectures. beilstein-journals.org
Optimization of Reaction Conditions and Catalyst Systems
Achieving high yield and stereoselectivity in the synthesis of this compound hinges on the meticulous optimization of reaction conditions. Key parameters that are typically varied include the choice of catalyst, solvent, temperature, and the use of additives.
The selection of the catalyst and its associated ligand is often the most critical factor. In metal-catalyzed reactions, even subtle changes to the ligand's electronic or steric properties can dramatically alter the reaction's outcome. researchgate.net A screening of different chiral ligands is a standard procedure to identify the optimal system for both yield and enantiomeric excess. researchgate.net
Reaction parameters such as temperature and the presence of additives can also be tuned to control selectivity. For instance, in a palladium-catalyzed cyclization, it was found that decreasing the reaction temperature and adding pivalic acid (PivOH) as an additive could switch the regioselectivity of the reaction, favoring the formation of one ring system over another. researchgate.net PivOH can act as a proton shuttle, influencing the mechanism of the catalytic cycle. researchgate.net Such optimization efforts are crucial for developing a scalable and efficient synthetic route.
An illustrative table for the optimization of a hypothetical cyclization step is shown below, based on common optimization procedures. researchgate.net
| Entry | Catalyst (mol%) | Ligand | Additive | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | L1 | None | 120 | 55 |
| 2 | Pd(OAc)₂ (5) | L2 | None | 120 | 68 |
| 3 | Pd(OAc)₂ (5) | L2 | PivOH (1.2 eq) | 120 | 75 |
| 4 | Pd(OAc)₂ (5) | L2 | PivOH (1.2 eq) | 100 | 82 |
| 5 | PdCl₂ (5) | L2 | PivOH (1.2 eq) | 100 | 71 |
Green Chemistry Principles and Sustainable Synthesis Approaches in Pyrrolidine Derivatization
The development of sustainable chemical processes is a paramount goal in modern organic synthesis. Green chemistry principles, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules like pyrrolidine derivatives. Key strategies in this endeavor include the use of biocatalysis, improving atom economy, employing eco-friendly solvents and catalysts, and designing one-pot or cascade reactions to minimize waste and energy consumption.
Biocatalysis in Pyrrolidine Synthesis
Biocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral pyrrolidines, operating under mild reaction conditions. epo.orgnih.gov Enzymes such as transaminases, laccases, and engineered cytochrome P450s can construct the pyrrolidine ring with high stereocontrol, a crucial aspect for the biological activity of many pharmaceutical compounds. epo.orgresearchgate.netgoogle.com For instance, transaminases have been successfully used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excess. google.com The use of enzymes often circumvents the need for heavy metal catalysts and harsh reagents, thereby reducing the environmental impact of the synthesis. google.com
Atom Economy and Waste Minimization
Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the final product. google.com Reactions with high atom economy, such as [3+2] dipolar cycloadditions, are particularly valuable for constructing the pyrrolidine ring system as they incorporate most of the atoms from the starting materials into the desired product, thus minimizing waste. Catalytic hydrogenation is another example of a highly atom-economical reaction that can be employed in pyrrolidine synthesis.
Eco-friendly Solvents and Catalysts
The choice of solvents and catalysts significantly influences the environmental footprint of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. A greener alternative is the use of water as a reaction medium. For example, the synthesis of N-methylpyrrolidine has been demonstrated using water as a solvent in the presence of an inexpensive and environmentally friendly catalyst like potassium carbonate (K₂CO₃). Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, also represent a promising class of green solvents and can sometimes act as dual solvent/catalyst systems.
A Hypothetical Green Synthesis of this compound
Currently, a specific green synthetic route for this compound is not documented in publicly available research. However, based on established green chemical principles, a plausible and sustainable synthetic strategy can be proposed. A potential eco-friendly approach could involve a biocatalytic or chemo-catalytic reductive amination strategy.
One hypothetical, multi-step synthesis could begin with the readily available cyclopropyl methyl ketone.
Step 1: Aldol (B89426) Condensation A base-catalyzed aldol condensation of cyclopropyl methyl ketone with a suitable two-carbon aldehyde, followed by dehydration, would yield an α,β-unsaturated ketone. To align with green principles, a solid, recyclable base catalyst could be employed, and the reaction could potentially be run in a greener solvent or even under solvent-free conditions.
Step 2: Michael Addition A Michael addition of a nitrogen-containing nucleophile, such as a protected amine or a nitroalkane, to the α,β-unsaturated ketone would form the carbon-nitrogen bond necessary for the pyrrolidine ring.
Step 3: Reductive Cyclization The final step would involve a reductive cyclization of the intermediate. This could be achieved through catalytic hydrogenation, a highly atom-economical process. The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), would facilitate easy removal and recycling of the catalyst. If a nitroalkane was used in the previous step, the nitro group would be reduced to an amine, which would then cyclize onto the ketone to form the pyrrolidine ring.
Data Table: Comparison of Potential Synthetic Steps for this compound from a Green Chemistry Perspective
| Step | Traditional Approach | Greener Alternative | Green Chemistry Benefits |
| Aldol Condensation | Stoichiometric strong base (e.g., NaOH, KOH) in a volatile organic solvent (e.g., ethanol, THF). | Use of a solid, recyclable base catalyst (e.g., hydrotalcite) (B1172525) and a bio-based solvent or solvent-free conditions. | Reduced waste, catalyst recyclability, avoidance of hazardous solvents. |
| Michael Addition | Use of stoichiometric amounts of strong bases and volatile organic solvents. | Catalytic amounts of a mild base or an organocatalyst in a green solvent (e.g., water, ethanol). | Lower catalyst loading, milder reaction conditions, reduced waste. |
| Reductive Cyclization | Use of stoichiometric metal hydrides (e.g., LiAlH₄, NaBH₄) which generate significant waste. | Catalytic hydrogenation using a recyclable heterogeneous catalyst (e.g., Pd/C, Raney Ni) and H₂ gas. | High atom economy, recyclable catalyst, water as the only byproduct. |
By thoughtfully selecting reagents, catalysts, and reaction conditions that adhere to the principles of green chemistry, the synthesis of complex pyrrolidine derivatives like this compound can be designed to be more sustainable and environmentally responsible. The continued development of innovative catalytic systems, particularly those based on biocatalysis and earth-abundant metals, will be instrumental in advancing the green synthesis of this important class of heterocyclic compounds.
Chemical Reactivity and Transformation Studies of the Pyrrolidine Core
Electrophilic and Nucleophilic Reactions of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom in the pyrrolidine ring of 3-cyclopropyl-3-methylpyrrolidine possesses a lone pair of electrons, rendering it nucleophilic and basic. nih.gov This inherent nucleophilicity allows it to readily participate in reactions with a wide range of electrophiles. libretexts.orgyoutube.com However, the steric hindrance imposed by the adjacent bulky 3-cyclopropyl-3-methyl substituted carbon atom can influence the rate and feasibility of these reactions compared to less substituted pyrrolidines.
Common electrophilic reactions at the pyrrolidine nitrogen include N-acylation, N-alkylation, N-arylation, and reactions with carbonyl compounds.
N-Acylation: The reaction with acylating agents such as acid chlorides or anhydrides would yield the corresponding N-acylpyrrolidine. The reaction rate might be slightly diminished due to the steric bulk at the 3-position, which can hinder the approach of the electrophile.
N-Alkylation: Alkylation with alkyl halides or other alkylating agents would lead to the formation of the corresponding tertiary amine. Similar to acylation, the reaction's efficiency may be influenced by the steric environment around the nitrogen.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could be employed to form N-arylpyrrolidines. The success of such transformations would be dependent on the appropriate choice of catalyst and ligands to overcome potential steric hindrance.
Reaction with Aldehydes and Ketones: The pyrrolidine nitrogen can react with aldehydes and ketones to form enamines. libretexts.org This reactivity is a cornerstone of organocatalysis, where secondary amines are used to activate carbonyl compounds.
The basicity of the pyrrolidine nitrogen allows it to act as a proton acceptor, forming a pyrrolidinium (B1226570) salt in the presence of an acid. The pKa of the conjugate acid would be expected to be in the typical range for secondary amines, although potentially modulated by the electronic effects of the substituents at the 3-position. nih.gov
| Reaction Type | Electrophile | Expected Product | Potential Influencing Factors |
|---|---|---|---|
| N-Acylation | Acetyl Chloride | 1-acetyl-3-cyclopropyl-3-methylpyrrolidine | Steric hindrance from 3-substituents |
| N-Alkylation | Methyl Iodide | 1,3-dimethyl-3-cyclopropylpyrrolidine | Steric hindrance, potential for quaternization |
| N-Arylation | Bromobenzene (with Pd catalyst) | 1-phenyl-3-cyclopropyl-3-methylpyrrolidine | Ligand choice, catalyst efficiency |
| Enamine Formation | Cyclohexanone | 1-(3-cyclopropyl-3-methylpyrrolidin-1-yl)cyclohex-1-ene | Steric hindrance, acid/base catalysis |
Reactions at the 3-Position: Cyclopropyl (B3062369) and Methyl Group Influence
The quaternary carbon at the 3-position, bearing both a cyclopropyl and a methyl group, significantly influences the reactivity of the pyrrolidine core. This gem-disubstitution can lead to the Thorpe-Ingold effect, which can accelerate intramolecular reactions by altering the bond angles and bringing reactive groups into closer proximity. ucla.edu
The cyclopropyl group itself is a source of unique reactivity due to its inherent ring strain and a high degree of p-character in its C-C bonds. This allows it to interact with adjacent reactive centers, such as carbocations, through neighboring group participation. wikipedia.orgyoutube.comyoutube.comacs.org In a potential reaction involving the formation of a positive charge at a neighboring atom, the cyclopropyl group can stabilize this charge through delocalization, which can lead to ring-opening or rearrangement reactions. wikipedia.org
While the C-H bonds of the methyl group and the pyrrolidine ring at the 3-position are generally unreactive, they could be susceptible to radical functionalization under specific conditions. However, the primary influence of these groups is steric and electronic. The electron-donating nature of the alkyl groups can influence the electron density of the pyrrolidine ring.
| Structural Feature | Influence on Reactivity | Potential Reaction Type |
|---|---|---|
| gem-Dimethyl Effect (analogy) | Rate acceleration of intramolecular reactions (Thorpe-Ingold effect) ucla.edu | Intramolecular cyclizations of derivatives |
| Cyclopropyl Group | Stabilization of adjacent carbocations via neighboring group participation wikipedia.orgyoutube.com | Solvolysis of derivatives with a leaving group at an adjacent position |
| Cyclopropyl Group | Susceptibility to ring-opening under acidic or electrophilic conditions | Acid-catalyzed rearrangement |
| Methyl Group | Steric hindrance and electron-donating effect | Modulation of reactivity at adjacent centers |
Ring Transformations and Rearrangement Reactions
The strained three-membered ring of the cyclopropyl group in this compound is a key feature that can initiate ring transformations and rearrangements. Under acidic conditions or in the presence of certain transition metals, the cyclopropane (B1198618) ring can undergo opening. This can lead to the formation of a more stable carbocation, which can then be trapped by a nucleophile or undergo further rearrangement. chemistrysteps.comyoutube.comyoutube.com
For instance, treatment with a protic acid could lead to the protonation of the cyclopropyl ring, followed by ring opening to form a homoallylic or cyclobutyl cation. These intermediates could then rearrange to form different cyclic or acyclic structures.
Another potential transformation is a ring expansion reaction. For example, if a leaving group were present on the methyl group, the cyclopropyl group could participate in a concerted ring expansion to form a substituted piperidine. There are also precedents for ring-expanding reactions of cyclopropyl amides to yield pyrrolidin-2-ones. nih.gov
Rearrangements analogous to the Cope rearrangement could be envisioned for appropriately functionalized derivatives of this compound. For example, a divinyl-substituted derivative could potentially undergo a thermal or metal-catalyzed Cope rearrangement. rsc.orgyork.ac.uk
| Reaction Type | Conditions | Potential Product Type | Driving Force |
|---|---|---|---|
| Acid-Catalyzed Rearrangement | Strong acid (e.g., H2SO4) | Ring-opened products, rearranged pyrrolidines | Relief of ring strain, formation of a stable carbocation |
| Ring Expansion | Activation of a leaving group on the methyl substituent | Substituted piperidines | Relief of ring strain |
| Cloke-Wilson Rearrangement (analogy) | Thermal or Lewis acid catalysis on a suitable derivative nih.gov | Substituted dihydrofurans (from a derivative) | Relief of ring strain |
Functional Group Interconversions of Derived Compounds
Derivatives of this compound can undergo a variety of functional group interconversions to generate a library of related compounds. The specific transformations would depend on the nature of the functional groups introduced.
For example, if an N-acyl derivative is prepared, the amide functionality can be reduced to the corresponding tertiary amine using reducing agents like lithium aluminum hydride. If an ester group were introduced at another position on the pyrrolidine ring, it could be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide.
The synthesis of substituted pyrrolidines often involves multi-step sequences where functional groups are protected and deprotected to allow for selective reactions at different sites of the molecule. For instance, the pyrrolidine nitrogen can be protected with a group like tert-butoxycarbonyl (Boc) to allow for functionalization at other positions, followed by deprotection to restore the secondary amine. The functionalization of pyrrolidines can be achieved through various methods, including α-lithiation followed by reaction with an electrophile, or through transition metal-catalyzed C-H activation. rsc.orgrsc.org
| Starting Derivative | Reagent/Condition | Product Functional Group |
|---|---|---|
| N-acetyl-3-cyclopropyl-3-methylpyrrolidine | LiAlH4 | N-ethyl-3-cyclopropyl-3-methylpyrrolidine |
| N-Boc-3-cyclopropyl-3-methylpyrrolidine | Trifluoroacetic acid | This compound |
| (Hypothetical) 2-oxo-3-cyclopropyl-3-methylpyrrolidine | Grignard reagent | 2-hydroxy-2-alkyl-3-cyclopropyl-3-methylpyrrolidine |
Chemo-, Regio-, and Stereoselectivity in Chemical Transformations
The presence of multiple reactive sites in this compound and its derivatives necessitates a careful consideration of selectivity in chemical transformations.
Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. youtube.comyoutube.com For example, in a molecule containing both the pyrrolidine nitrogen and a less reactive functional group, a mild electrophile would likely react preferentially at the more nucleophilic nitrogen. The choice of reagents and reaction conditions is crucial for achieving high chemoselectivity.
Regioselectivity: This is the preference for reaction at one position over another. youtube.comnih.gov For instance, in the functionalization of the pyrrolidine ring, regioselectivity would determine whether the reaction occurs at the α- or β-position to the nitrogen. The directing effects of existing substituents and the mechanism of the reaction would govern the regiochemical outcome. nih.govacs.org
Stereoselectivity: As this compound is chiral (assuming it is resolved into its enantiomers), reactions that introduce new stereocenters can proceed with stereoselectivity. masterorganicchemistry.comyoutube.com The existing stereocenter at the 3-position can direct the approach of reagents, leading to the preferential formation of one diastereomer over another. This is a key consideration in the synthesis of complex, biologically active molecules. organic-chemistry.orgacs.orgclockss.org For example, in a [3+2] cycloaddition reaction involving a derivative of this compound, the facial selectivity would be influenced by the steric and electronic properties of the substituents on the pyrrolidine ring. mdpi.com
| Selectivity Type | Example Scenario | Controlling Factors |
|---|---|---|
| Chemoselectivity | Reaction of a derivative containing a ketone and the pyrrolidine nitrogen with one equivalent of a reducing agent. | Reactivity of functional groups, choice of reagent (e.g., NaBH4 might selectively reduce the ketone). youtube.com |
| Regioselectivity | Deprotonation and alkylation of an N-protected pyrrolidine. | Kinetic vs. thermodynamic control, directing effects of the protecting group and 3-substituents. nih.gov |
| Stereoselectivity | Addition of a nucleophile to a carbonyl group introduced at the 2-position. | Steric hindrance from the 3-substituents directing the approach of the nucleophile. clockss.org |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopic Principles for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 3-cyclopropyl-3-methylpyrrolidine. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments. The carbon atoms of the cyclopropyl (B3062369) ring are expected to resonate at high field, typically between 5 and 20 ppm. researchgate.net The methyl carbon would appear in a similar region. The quaternary carbon at the C3 position would be found further downfield, and the methylene carbons of the pyrrolidine (B122466) ring would appear in the range of 40-60 ppm, with the carbon adjacent to the nitrogen atom (C2 and C5) being the most deshielded.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropyl CH₂ | 0.3 - 0.7 | Multiplet |
| Cyclopropyl CH | 0.7 - 1.0 | Multiplet |
| C3-CH₃ | 1.0 - 1.5 | Singlet |
| Pyrrolidine CH₂ (C4) | 1.8 - 2.2 | Multiplet |
| Pyrrolidine CH₂ (C2, C5) | 2.5 - 3.5 | Multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Cyclopropyl CH₂ | 5 - 15 |
| Cyclopropyl CH | 15 - 25 |
| C3-CH₃ | 20 - 30 |
| C3 | 35 - 45 |
| Pyrrolidine C4 | 25 - 35 |
Mass Spectrometric (MS) Principles for Molecular and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.
The fragmentation of the molecular ion in the mass spectrometer provides valuable structural clues. Common fragmentation pathways for pyrrolidine derivatives involve α-cleavage, which is the breaking of the bond adjacent to the nitrogen atom. This would lead to the loss of a hydrogen atom or an alkyl group from the C2 or C5 position, resulting in a stable iminium ion. For this compound, the loss of the methyl group (CH₃) or the cyclopropyl group (C₃H₅) from the C3 position are also plausible fragmentation pathways. The base peak in the mass spectrum, which is the most intense peak, often corresponds to the most stable fragment ion formed. chemguide.co.ukyoutube.com
Plausible Mass Spectrometric Fragments for this compound
| Fragment Ion | m/z (Mass-to-Charge Ratio) | Possible Origin |
|---|---|---|
| [C₈H₁₅N]⁺ | 125 | Molecular Ion |
| [C₇H₁₂N]⁺ | 110 | Loss of CH₃ |
| [C₅H₈N]⁺ | 82 | Loss of C₃H₅ (cyclopropyl) |
Infrared (IR) and Raman Spectroscopic Principles for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands. A broad peak in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. C-H stretching vibrations of the alkyl groups (methyl, methylene, and cyclopropyl) would appear in the 2850-3000 cm⁻¹ region. The C-N stretching vibration of the pyrrolidine ring would likely be observed in the 1000-1200 cm⁻¹ range. The presence of the cyclopropyl group may give rise to specific C-H stretching vibrations above 3000 cm⁻¹ and ring deformation bands around 1020 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the N-H stretch might be weak, the C-H and C-C stretching vibrations would be readily observable. Raman spectroscopy can be particularly useful for identifying the symmetric vibrations of the cyclopropyl ring. researchgate.netresearchgate.net
Characteristic Vibrational Frequencies for this compound
| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) | Vibrational Mode |
|---|---|---|---|
| N-H | 3300 - 3500 (broad) | Weak | Stretching |
| C-H (alkyl) | 2850 - 3000 | 2850 - 3000 | Stretching |
| C-H (cyclopropyl) | ~3050 | ~3050 | Stretching |
| C-N | 1000 - 1200 | Observable | Stretching |
X-ray Crystallography Applications for Solid-State Structure Determination
For a successful X-ray crystallographic analysis, a suitable single crystal of the compound or a solid derivative must be obtained. The diffraction pattern produced when X-rays are passed through the crystal is used to generate an electron density map, from which the atomic positions can be determined. This would reveal the precise stereochemical relationship between the cyclopropyl and methyl groups at the C3 position and the conformation of the five-membered pyrrolidine ring. While no specific crystal structure for this compound is publicly available, studies on substituted pyrrolidines have shown that the five-membered ring can adopt various puckered conformations. mdpi.comnih.gov
Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., GC, HPLC)
Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any isomers or impurities.
Gas Chromatography (GC): Gas chromatography is well-suited for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), it can be used to determine the purity of a sample and to identify any volatile impurities. Due to the presence of a chiral center at the C3 position, enantiomers of this compound exist. Enantioselective GC, using a chiral stationary phase such as a derivatized cyclodextrin, can be employed to separate and quantify these enantiomers. gcms.cz
High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography is another powerful technique for purity assessment and separation. Reversed-phase HPLC, with a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, could be used to determine the purity of the compound. Chiral HPLC, using a chiral stationary phase, would be the method of choice for the analytical or preparative separation of the enantiomers of this compound. The choice of the specific chiral column and mobile phase would require methodological development to achieve optimal separation.
Stereochemical and Conformational Analysis
Chirality and Stereoisomerism of 3-Cyclopropyl-3-methylpyrrolidinekit.edu,utexas.edu
The molecular structure of 3-cyclopropyl-3-methylpyrrolidine possesses a single chiral center at the C3 position of the pyrrolidine (B122466) ring. A chiral center is a carbon atom that is attached to four different substituent groups. utexas.edu In this case, the C3 carbon is bonded to a cyclopropyl (B3062369) group, a methyl group, a CH2 group within the pyrrolidine ring, and the nitrogen-containing part of the ring. The presence of this stereocenter gives rise to the existence of stereoisomers, which are molecules with the same molecular formula and connectivity but a different spatial arrangement of atoms. utexas.edu
For a molecule with one chiral center, two distinct stereoisomers, known as enantiomers, are possible. utexas.edu Enantiomers are non-superimposable mirror images of each other. utexas.edu Therefore, this compound exists as a pair of enantiomers: (R)-3-cyclopropyl-3-methylpyrrolidine and (S)-3-cyclopropyl-3-methylpyrrolidine. The 'R' and 'S' designations refer to the absolute configuration of the chiral center, determined by the Cahn-Ingold-Prelog priority rules.
The number of possible stereoisomers for a molecule can be estimated using the 2^n rule, where 'n' is the number of chiral centers. For this compound, with n=1, there are 2^1 = 2 possible stereoisomers.
Chiral Purity Determination and Enantiomeric Excess Measurement
Determining the chiral purity and enantiomeric excess (ee) of a sample of this compound is crucial in many applications. Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in a mixture compared to the other.
Several analytical techniques can be employed for this purpose:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a chiral stationary phase in a capillary column to separate volatile enantiomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in the presence of a chiral solvating agent or a chiral derivatizing agent, can be used to distinguish between enantiomers. kit.edu The different interactions with the chiral agent result in distinct NMR signals for each enantiomer, allowing for the determination of their ratio. For instance, the use of chiral alignment media like poly-γ-benzyl-L-glutamate (PBLG) can induce differential anisotropic NMR parameters for enantiomers, enabling the measurement of enantiomeric excess. kit.edu
Molecular Rotational Resonance (MRR) Spectroscopy: This technique can be used for the rapid determination of enantiomeric excess, particularly for isotopically substituted chiral molecules. nih.gov Chiral tagging experiments in an MRR spectrometer allow for the distinction and quantification of enantiomers. nih.govcore.ac.uk
The enantiomeric excess is typically calculated using the following formula:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or amounts of the R and S enantiomers, respectively.
Conformational Dynamics of the Pyrrolidine Ring and Cyclopropyl Substituent
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. The two primary puckered conformations are the "envelope" (or "twist") and "half-chair" (or "twist") forms. The substituents on the ring influence the preferred conformation.
Furthermore, the cyclopropyl group itself has a rigid triangular structure. The bond connecting the cyclopropyl group to the pyrrolidine ring can rotate, leading to different spatial orientations of the cyclopropyl ring relative to the pyrrolidine ring. The interplay between the pyrrolidine ring puckering and the orientation of the C3 substituents results in a complex conformational landscape. Computational methods, such as molecular dynamics simulations, can be employed to explore the potential energy surface and identify the most stable conformations of the molecule. mdpi.com
Influence of Stereochemistry on Molecular Structure and Reactivity
The stereochemistry at the C3 chiral center has a profound impact on the three-dimensional structure of this compound and, consequently, its reactivity. The specific spatial arrangement of the cyclopropyl and methyl groups in the (R) and (S) enantiomers dictates how the molecule interacts with other chiral molecules, such as enzymes or chiral reagents.
This difference in spatial arrangement can lead to stereoselective reactions, where one enantiomer reacts at a different rate or through a different pathway than the other. For instance, in reactions involving enzymes, which are themselves chiral, the binding affinity and catalytic efficiency can be highly dependent on the stereochemistry of the substrate. One enantiomer may fit perfectly into the active site of an enzyme, while the other may not, leading to significant differences in biological activity. nih.gov
The differing three-dimensional structures of the enantiomers can also influence their physical properties, such as their interaction with plane-polarized light (optical activity). One enantiomer will rotate the plane of polarized light in one direction, while the other will rotate it in the opposite direction.
Diastereomer and Enantiomer Resolution Strategies
Resolution is the process of separating a racemic mixture (a 50:50 mixture of enantiomers) into its individual, pure enantiomers. libretexts.org Since enantiomers have identical physical properties in an achiral environment, their direct separation is challenging. libretexts.org The most common strategy for resolving enantiomers involves converting them into diastereomers, which have different physical properties and can be separated. libretexts.org
Common resolution strategies include:
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Energetics
No published studies were found that detail the quantum chemical calculations of the electronic structure and energetics of 3-cyclopropyl-3-methylpyrrolidine. Such a study would typically involve the calculation of properties like molecular orbital energies, electron density distribution, and the total energy of the molecule.
Molecular Modeling and Dynamics Simulations
There is no available literature on molecular modeling and dynamics simulations specifically for this compound. These simulations would provide valuable information on the dynamic behavior of the molecule, including its vibrational modes and interactions with its environment over time.
Prediction of Chemical Reactivity and Reaction Mechanisms
A computational analysis of the chemical reactivity and potential reaction mechanisms of this compound has not been reported. This type of study would typically use computational methods to identify reactive sites and to map out the energy profiles of potential reaction pathways.
Conformational Landscape Analysis via Computational Methods
A detailed conformational analysis of this compound using computational methods does not appear to have been published. Such an analysis would identify the stable conformers of the molecule and the energy barriers between them, providing insight into its three-dimensional structure and flexibility.
Derivatization and Analog Development
Synthesis of Substituted 3-Cyclopropyl-3-methylpyrrolidine Derivatives
The synthesis of substituted this compound derivatives can be approached through various synthetic strategies, often involving the construction of the pyrrolidine (B122466) ring with the pre-existing cyclopropyl (B3062369) group or the formation of the cyclopropane (B1198618) ring on a pyrrolidine precursor.
One notable approach involves the use of cyclopropyl-containing building blocks in multi-step synthetic sequences. For instance, the synthesis of derivatives such as (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile highlights a method starting from pyrrolidine-2-carboxylate derivatives. This process can involve stereoselective aldol (B89426) condensation and subsequent functional group transformations to yield the desired substituted pyrrolidine.
Another general strategy for accessing substituted pyrrolidines that can be adapted for this specific scaffold is through palladium-catalyzed hydroarylation of N-acyl pyrrolines. While not a direct synthesis of this compound itself, this method provides a pathway to 3-aryl substituted pyrrolidines, which could be further modified. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in such transformations.
Furthermore, the synthesis of cyclopropyl peptidomimetics offers insights into constructing molecules with a cyclopropyl group adjacent to a nitrogen-containing ring system. nih.gov A key step in one such synthesis is the cyclopropanation of a suitable precursor using ethyl (dimethylsulfuranylidene)acetate (EDSA), which can afford a cyclopropyl peptidomimetic core in a three-step sequence from protected amino acid Weinreb amides. nih.gov This methodology could potentially be adapted for the synthesis of this compound derivatives.
A search of chemical databases reveals the existence of various derivatives, indicating that synthetic routes have been developed, although detailed procedures in the public scientific literature are sometimes scarce. The following table provides examples of known derivatives and their synthetic precursors, illustrating the types of transformations that can be employed.
| Derivative Name | Key Synthetic Precursor(s) | Synthetic Approach |
| (3R,4R)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile | Pyrrolidine-2-carboxylate derivative, Aldehyde | Aldol condensation, Functional group manipulation |
| N-Aryl-3-cyclopropyl-3-methylpyrrolidine | N-Acyl-3-methyl-Δ³-pyrroline, Aryl halide | Palladium-catalyzed hydroarylation |
| This compound-based peptidomimetic | Protected amino acid Weinreb amide | Cyclopropanation (e.g., with EDSA), Cyclization |
Strategies for Incorporating the Pyrrolidine Moiety into Complex Structures
The this compound moiety serves as a valuable building block for the construction of more complex molecules, particularly in the realm of medicinal chemistry. The unique conformational constraints imposed by the cyclopropyl group can impart favorable properties to larger molecules, such as increased metabolic stability and improved binding affinity to biological targets.
One key strategy for incorporating this moiety is through the functionalization of the pyrrolidine nitrogen. The secondary amine of this compound can readily undergo a variety of reactions, including N-alkylation, N-acylation, and N-arylation, to attach the pyrrolidine ring to a larger molecular framework. These reactions are typically high-yielding and allow for the introduction of diverse substituents.
Another approach involves the use of pre-functionalized this compound derivatives that can participate in cross-coupling reactions. For example, a derivative bearing a leaving group (e.g., a halide or triflate) at a suitable position on the pyrrolidine ring or on a substituent could be coupled with various partners using transition metal catalysis (e.g., Suzuki, Buchwald-Hartwig, or Sonogashira coupling). This allows for the direct connection of the pyrrolidine scaffold to aromatic or heteroaromatic systems.
The development of bifunctional cyclopropane precursors also presents a powerful strategy. For instance, a cyclopropane derivative with both an ester and a sulfide (B99878) functionality can undergo divergent and orthogonal derivatization. nih.gov This allows for the creation of a library of diverse compounds from a single precursor, which can then be incorporated into larger structures. nih.gov
Role as a Key Intermediate in Multi-Step Organic Syntheses
The this compound scaffold is a key intermediate in various multi-step organic syntheses, particularly in the preparation of biologically active compounds. Its role often stems from its ability to introduce a specific three-dimensional shape and physicochemical properties into the target molecule.
For example, in the synthesis of complex alkaloids or other natural product analogs, a pre-formed this compound ring can be a crucial starting material. The subsequent elaboration of the molecule would then involve reactions at the nitrogen atom or at other positions on the pyrrolidine ring that have been functionalized.
Flow chemistry has emerged as a powerful tool for multi-step synthesis, allowing for the efficient production of complex molecules. syrris.jp A key intermediate like a functionalized this compound could be integrated into a flow process, where it is sequentially modified through a series of reactions to yield the final product without the need for isolation of each intermediate. syrris.jp
The synthesis of various drug candidates often involves the use of specific building blocks, and the cyclopropyl moiety is a common feature in many modern pharmaceuticals. bohrium.comresearchgate.net While direct examples for this compound are not extensively documented in readily available literature, the general importance of cyclopropyl-containing amines as key intermediates suggests its potential in this area. The synthesis of ciprofloxacin, a broad-spectrum antibiotic, for instance, involves a vinylogous cyclopropyl amide as a key intermediate, highlighting the utility of such structures. vapourtec.com
Exploration of Structure-Reactivity Relationships in Derivatives (focused on chemical properties and transformations)
The chemical properties and reactivity of this compound derivatives are intrinsically linked to their structure. The presence of the strained cyclopropyl ring and the pyrrolidine ring gives rise to unique reactivity patterns.
The cyclopropyl group, with its increased s-character in the C-H bonds and p-character in the C-C bonds, can influence the acidity of adjacent protons and the stability of nearby carbocations or radicals. This can affect the regioselectivity and stereoselectivity of reactions occurring at or near the 3-position of the pyrrolidine ring.
The nitrogen atom of the pyrrolidine ring plays a central role in the chemical transformations of these derivatives. Its nucleophilicity and basicity can be modulated by the substituents on the ring and on the nitrogen itself. For example, the presence of electron-withdrawing groups on the nitrogen can decrease its reactivity in nucleophilic substitution reactions.
The stereochemistry of the substituents on the pyrrolidine ring also has a profound impact on the reactivity. In cyclic systems like pyrrolidines, the relative orientation of substituents can dictate the accessibility of reaction sites and influence the stereochemical outcome of reactions. For instance, in the synthesis of pyrrolidines via imino-aldol reactions of (2-trimethylsilylmethyl)cyclopropyl ketones, the stereochemistry of the starting materials and the reaction conditions determine the diastereoselectivity of the final product. researchgate.net
The study of structure-activity relationships (SAR) is crucial in medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.net In the context of the chemical properties of this compound derivatives, understanding how structural modifications affect their reactivity is essential for designing efficient synthetic routes and for predicting their behavior in different chemical environments.
The following table summarizes the key structural features and their influence on the chemical properties and transformations of this compound derivatives.
| Structural Feature | Influence on Chemical Properties and Transformations |
| Cyclopropyl Ring | - Increased strain energy can lead to ring-opening reactions under certain conditions.- Influences the electronics and sterics of the adjacent C3 position of the pyrrolidine.- Can direct the stereochemical outcome of reactions. |
| Pyrrolidine Nitrogen | - Primary site for functionalization (alkylation, acylation, etc.).- Basicity and nucleophilicity are influenced by substituents.- Can participate in intramolecular reactions. |
| Methyl Group at C3 | - Provides steric hindrance, which can influence the approach of reagents.- Can affect the conformational preference of the pyrrolidine ring. |
| Substituents on the Ring | - Electron-donating or -withdrawing groups can alter the reactivity of the entire molecule.- Can serve as handles for further chemical modifications. |
Future Research Directions and Unresolved Challenges
Development of Novel and More Efficient Synthetic Routes
Key areas for development include:
Convergent Synthetic Strategies: Designing routes where the cyclopropyl (B3062369) and pyrrolidine (B122466) moieties are constructed separately and then coupled late in the synthesis could offer greater flexibility and efficiency.
Catalytic Cyclopropanation: Exploring advanced catalytic methods for the direct cyclopropanation of suitable unsaturated pyrrolidine precursors would be a significant step forward. bohrium.com This could involve the use of transition-metal catalysts with tailored ligands to control reactivity and selectivity.
Flow Chemistry Approaches: The implementation of continuous flow technologies could enable better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of 3-cyclopropyl-3-methylpyrrolidine. hilarispublisher.com
| Proposed Synthetic Approach | Potential Advantages | Key Challenges |
| Late-stage C-H cyclopropylation of a pre-formed 3-methylpyrrolidine | Atom economy, reduced step count | Regioselectivity, activation of specific C-H bonds |
| Asymmetric [3+2] cycloaddition of a cyclopropyl-containing azomethine ylide | High stereocontrol, convergent | Synthesis of stable ylide precursors, control of diastereoselectivity |
| Reductive amination of a cyclopropyl methyl ketone with a suitable amino-aldehyde | Readily available starting materials | Competing side reactions, purification of the final product |
Comprehensive Mechanistic Investigations of Key Transformations
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. The interplay between the strained cyclopropyl ring and the nitrogen-containing pyrrolidine ring can lead to complex reaction pathways.
Future mechanistic studies should aim to:
Elucidate Ring-Opening and Rearrangement Pathways: The strained cyclopropyl group can be susceptible to ring-opening under certain reaction conditions. researchgate.net Detailed mechanistic studies, including computational modeling and isotopic labeling experiments, are needed to understand and control these processes.
Investigate the Role of the Pyrrolidine Nitrogen: The nitrogen atom can act as an internal nucleophile or base, influencing the reactivity of the cyclopropyl group. Understanding this intramolecular cooperation is key to predicting and controlling reaction outcomes.
Probe the Transition States of Key Reactions: Computational chemistry can be employed to model the transition states of key bond-forming and bond-breaking steps, providing insights into the factors that govern reactivity and selectivity. mdpi.comdntb.gov.ua
Expansion of Application Domains in Chemical Synthesis (excluding pharmaceutical end-use)
While the cyclopropyl-pyrrolidine scaffold is of interest in medicinal chemistry, its unique properties also make it a valuable building block in other areas of chemical synthesis. hyphadiscovery.com Future research should explore its potential in non-pharmaceutical applications.
Potential application domains include:
Ligand Development for Catalysis: The rigid and chiral framework of this compound derivatives could be exploited in the design of novel ligands for asymmetric catalysis. The defined spatial orientation of substituents could lead to high levels of enantioselectivity in metal-catalyzed reactions.
Development of Novel Chiral Auxiliaries: The stereochemically rich structure could be utilized as a recoverable chiral auxiliary to control the stereochemistry of reactions on an attached substrate.
Synthesis of Novel Materials: The incorporation of the this compound motif into polymers or other materials could impart unique physical and chemical properties due to its rigid and strained nature.
Addressing Stereochemical Control in Complex Derivatizations
The presence of a stereocenter at the 3-position of the pyrrolidine ring, and potentially others upon derivatization, makes stereochemical control a paramount challenge. Developing synthetic methods that allow for the selective formation of a single stereoisomer is a critical area for future research.
Key challenges and research directions include:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-cyclopropyl-3-methylpyrrolidine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed hydroarylation, as demonstrated for analogous 3-substituted pyrrolidines . Key factors include catalyst choice (e.g., Pd(OAc)₂), ligand selection, and solvent polarity. Cyclopropane ring formation often requires strained precursors, such as cyclopropane-carboxaldehydes, under reductive amination conditions. Optimization of temperature (80–120°C) and reaction time (12–24 hours) is critical for yields >60% .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming stereochemistry and substituent positions, particularly for distinguishing cyclopropane proton splitting patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves absolute configuration if single crystals are obtainable .
Q. How do physicochemical properties (e.g., solubility, logP) of this compound impact its utility in biological assays?
- Methodological Answer : The compound’s logP (~2.5) suggests moderate lipophilicity, favoring membrane permeability. Solubility in polar solvents (e.g., DMSO or ethanol) should be empirically tested via UV-Vis spectrophotometry. Stability under physiological pH (7.4) and temperature (37°C) must be assessed using HPLC to detect degradation products over 24–72 hours .
Advanced Research Questions
Q. What strategies address challenges in stereoselective synthesis of this compound?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP) or enzymatic resolution can enhance enantiomeric excess (ee). Computational modeling (DFT) predicts transition states to guide ligand design. For example, steric hindrance from the cyclopropane group may necessitate bulkier ligands to control stereochemistry .
Q. How can contradictions in reported bioactivity data for pyrrolidine derivatives be resolved?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Reproduce studies with rigorously purified batches (≥95% purity via prep-HPLC) and standardize assays (e.g., fixed ATP concentrations in kinase assays). Meta-analyses of SAR databases can identify outliers .
Q. What computational tools are suitable for predicting the structure-activity relationship (SAR) of this compound in receptor binding?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with targets like G protein-coupled receptors (GPCRs). Free energy perturbation (FEP) calculations quantify binding affinity changes upon cyclopropane modification .
Q. How does the cyclopropane moiety influence metabolic stability compared to non-cyclopropyl pyrrolidines?
- Methodological Answer : Conduct comparative microsomal stability assays (human liver microsomes, NADPH cofactor). The cyclopropane ring may reduce oxidative metabolism via cytochrome P450 enzymes due to strain-induced electronic effects. LC-MS/MS tracks metabolite formation over time .
Q. What experimental designs validate hypothesized biological targets of this compound?
- Methodological Answer : Use CRISPR-Cas9 knockouts of candidate targets (e.g., dopamine receptors) in cell-based assays. Affinity chromatography with a biotinylated analog isolates binding proteins, identified via shotgun proteomics. Negative controls (e.g., scrambled siRNA) confirm specificity .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
